N-(2-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide
Description
N-(2-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a pyrimidinone-derived acetamide compound characterized by a 4-methyl-6-oxo-pyrimidinyl core linked via an acetamide bridge to a 2-ethoxyphenyl group. The ethoxy group at the phenyl moiety may influence lipophilicity and metabolic stability compared to other substituents like halogens or benzyl groups in similar compounds.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-3-21-13-7-5-4-6-12(13)17-14(19)9-18-10-16-11(2)8-15(18)20/h4-8,10H,3,9H2,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZYSTQJOSBREHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C=NC(=CC2=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide typically involves multiple steps:
Formation of the Pyrimidinyl Group: The pyrimidinyl group can be synthesized through a condensation reaction between an appropriate aldehyde and a urea derivative under acidic or basic conditions.
Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with a nucleophile.
Formation of the Acetamide Group: The acetamide group can be formed by reacting an amine with an acyl chloride or anhydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Condensation Reactions: Using industrial reactors to carry out the condensation reactions efficiently.
Purification Processes: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N-(2-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It may modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
The pyrimidinone core (4-methyl-6-oxo-pyrimidinyl) in the target compound differentiates it from pyridazinone-based analogs (e.g., N-(3-(Azepan-1-ylsulfonyl)-4-methylphenyl)-2-(4,5-dichloro-6-oxopyridazin-1(6H)-yl)acetamide), which feature a six-membered ring with two adjacent nitrogen atoms.
Substituent Effects on Acetamide Linkage
- Thioether vs. Oxygen Linkage :
Compounds like 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide () replace the acetamide oxygen with a sulfur atom, enhancing lipophilicity and altering metabolic stability. This substitution correlates with improved antioxidant activity in some analogs (e.g., coumarin derivatives in ) . - Aryl Substituents: The 2-ethoxyphenyl group in the target compound contrasts with electron-withdrawing (e.g., dichlorophenyl in ) or bulky (e.g., benzyl in ) substituents. These differences impact solubility and receptor interactions.
Comparative Data Table
Biological Activity
N-(2-ethoxyphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and mechanisms of action, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 274.32 g/mol. The compound features a pyrimidine core, which is often associated with various biological activities, including anticancer and anti-inflammatory properties.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of the Pyrimidine Ring : The initial step includes the cyclization of appropriate precursors to form the pyrimidine structure.
- Acetamide Formation : The introduction of the acetamide group is achieved through acylation reactions using acetic anhydride or acetyl chloride.
- Ethoxy Substitution : Finally, the ethoxy group is introduced via nucleophilic substitution reactions.
Anticonvulsant Activity
Research has indicated that derivatives similar to this compound exhibit anticonvulsant properties. In a study evaluating various compounds for their efficacy against seizures, certain derivatives showed significant activity in the maximal electroshock (MES) test, suggesting their potential as anticonvulsants .
Antitumor Activity
Compounds with a similar pyrimidine structure have been explored for their antitumor effects. Studies have shown that pyrimidine derivatives can inhibit tumor cell proliferation by inducing apoptosis and modulating key signaling pathways involved in cancer progression .
The biological activity of this compound may involve:
- Enzyme Inhibition : It is proposed that this compound can act as an inhibitor of specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling and responses.
Case Studies
Several studies have documented the effects of compounds related to this compound:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated anticonvulsant activity in animal models, particularly in MES tests. |
| Study 2 | Showed potential as an anticancer agent through apoptosis induction in tumor cells. |
| Study 3 | Investigated enzyme inhibition properties, revealing interactions with key metabolic enzymes. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
